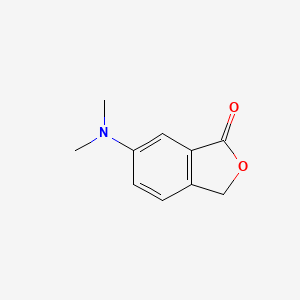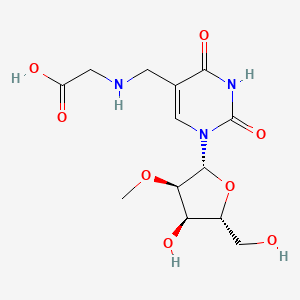
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one is a synthetic organic compound that belongs to the class of dihydrofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Amino Alcohols: Starting from amino alcohols and cyclopentanone derivatives.
Reaction Conditions: The reactions are usually carried out in the presence of catalysts such as acids or bases, under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Continuous Flow Synthesis: For large-scale production.
Purification Techniques: Such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Leading to the formation of corresponding oxo derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxo derivatives.
Reduction: Could produce alcohols or amines.
Substitution: Might result in halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Could include metabolic pathways, signal transduction pathways, etc.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-(methoxy)dihydrofuran-2(3H)-one: Similar structure with a methoxy group instead of a cyclopentyloxy group.
4-Amino-5-(ethoxy)dihydrofuran-2(3H)-one: Similar structure with an ethoxy group.
Uniqueness
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one is unique due to its specific substituent, which may confer distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
4-amino-5-cyclopentyloxyoxolan-2-one |
InChI |
InChI=1S/C9H15NO3/c10-7-5-8(11)13-9(7)12-6-3-1-2-4-6/h6-7,9H,1-5,10H2 |
InChI-Schlüssel |
HHEQYMDNUGHICY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2C(CC(=O)O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


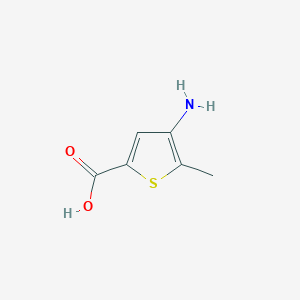


![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)

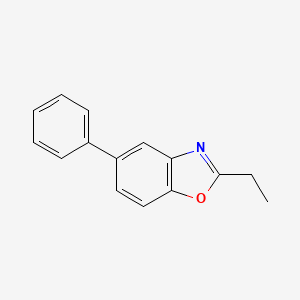
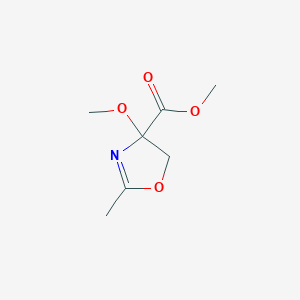
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
